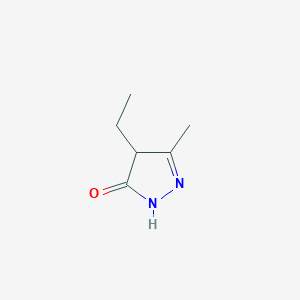

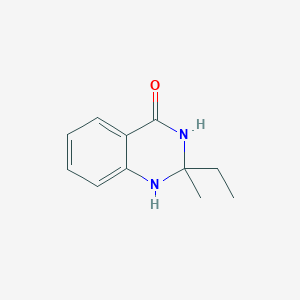

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one (EMDP) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is a useful tool for laboratory experiments.

Applications De Recherche Scientifique

Detection of Reducing Carbohydrates

“4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” could potentially be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS. This application would improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .

Antimicrobial Activity

Compounds similar to “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” have demonstrated good antibacterial and antifungal activities. It’s plausible that this compound could also be synthesized and tested for such properties, comparing its effectiveness with standard and other test compounds .

Tyrosinase Inhibitory Behavior

Azo dye derivatives of related pyrazolone compounds have exhibited high tyrosinase inhibitory behavior. This suggests a potential application in the field of enzyme inhibition, which could be relevant for cosmetic or pharmaceutical industries .

Antioxidant Potential

Imidazole-containing compounds with a pyrazolone structure have shown good scavenging potential as antioxidants. “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” might share similar properties and could be evaluated for its antioxidant potential against free radicals .

Scientific Research

While not directly related to “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one”, other pyrazolone derivatives are available for scientific research, indicating a general interest in the chemical structure for various experimental applications .

Synthesis of Derivatives

The compound may serve as a precursor for the synthesis of various derivatives with potential applications in medicinal chemistry. For example, condensation reactions with other chemical entities could yield novel compounds with unique biological activities .

Mécanisme D'action

Target of Action

Pyrazole derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic potential .

Result of Action

Pyrazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can significantly impact the action of a compound .

Propriétés

IUPAC Name |

4-ethyl-3-methyl-1,4-dihydropyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVLIUKMCNXNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=NNC1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389205 |

Source

|

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one | |

CAS RN |

29211-62-9 |

Source

|

| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)